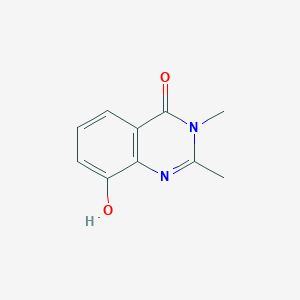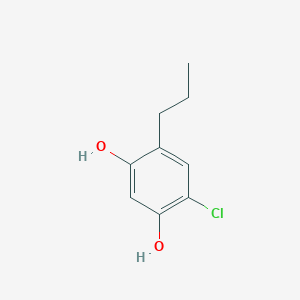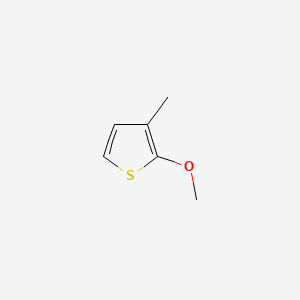![molecular formula C10H11BrCl2S B8783251 Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- CAS No. 77248-74-9](/img/structure/B8783251.png)
Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro-: is an organic compound with the molecular formula C10H11BrCl2S It is characterized by the presence of a bromobutyl group attached to a sulfanyl group, which is further connected to a dichlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- typically involves the reaction of 1,2-dichlorobenzene with 4-bromobutyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: While specific industrial production methods for Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, typically in an organic solvent such as dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the original compound with modified functional groups.
Scientific Research Applications
Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- involves its interaction with various molecular targets. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially affecting their function. The dichlorobenzene ring may also interact with aromatic binding sites in biological molecules, influencing their activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
4-[(4-Bromobutyl)sulfanyl]benzene: Lacks the dichloro substitution on the benzene ring.
4-[(4-Chlorobutyl)sulfanyl]-1,2-dichlorobenzene: Similar structure but with a chlorobutyl group instead of a bromobutyl group.
4-[(4-Bromobutyl)sulfanyl]-1,3-dichlorobenzene: Similar structure but with the dichloro substitution at different positions on the benzene ring.
Uniqueness: Benzene, 4-[(4-bromobutyl)thio]-1,2-dichloro- is unique due to the specific positioning of the bromobutyl and dichloro groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research applications.
Properties
CAS No. |
77248-74-9 |
|---|---|
Molecular Formula |
C10H11BrCl2S |
Molecular Weight |
314.1 g/mol |
IUPAC Name |
4-(4-bromobutylsulfanyl)-1,2-dichlorobenzene |
InChI |
InChI=1S/C10H11BrCl2S/c11-5-1-2-6-14-8-3-4-9(12)10(13)7-8/h3-4,7H,1-2,5-6H2 |
InChI Key |
SRGYBRHWRBDUJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SCCCCBr)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B8783169.png)
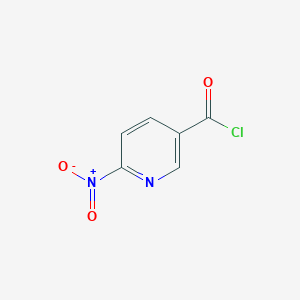
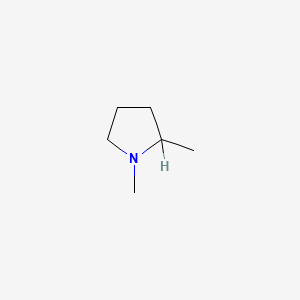
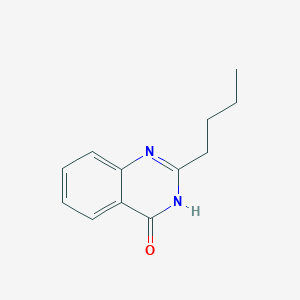
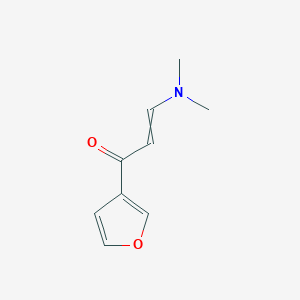
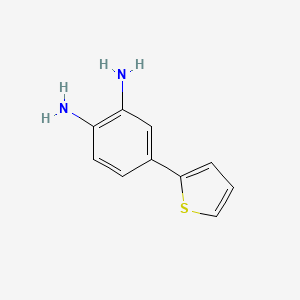
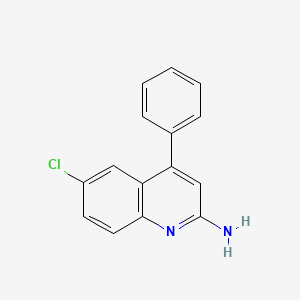
METHANONE](/img/structure/B8783228.png)
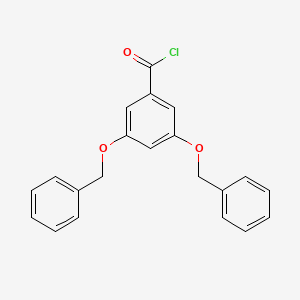
![1-(4-(Imidazo[1,2-A]pyridin-2-YL)phenyl)ethanone](/img/structure/B8783242.png)

